

Spectral Data Analysis of 5-Methoxy-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **5-Methoxy-2-nitrophenol** (CAS No. 704-14-3), a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectral data for **5-Methoxy-2-nitrophenol** is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	-OH
~8.0	d	1H	Ar-H (H-3)
~7.2	d	1H	Ar-H (H-6)
~6.8	dd	1H	Ar-H (H-4)
~3.9	s	3H	-OCH ₃

Note: Predicted values are based on typical chemical shifts for protons in similar chemical environments. The exact values may vary depending on the solvent and experimental conditions. The aromatic protons (H-3, H-4, H-6) form a complex splitting pattern.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~160	C-5
~155	C-1
~140	C-2
~128	C-6
~115	C-3
~110	C-4
~56	-OCH ₃

Note: Predicted values are based on typical chemical shifts for carbon atoms in similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **5-Methoxy-2-nitrophenol** is expected to show the following characteristic absorption bands.

IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
3200-3600 (broad)	O-H stretch (phenolic)
3000-3100	C-H stretch (aromatic)
2850-3000	C-H stretch (methyl)
1580, 1470	C=C stretch (aromatic ring)
1520, 1340	N-O stretch (nitro group)
1250	C-O stretch (aryl ether)

Note: A certificate of analysis for **5-Methoxy-2-nitrophenol** confirms that its infrared spectrum is consistent with its structure.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Mass Spectrometry Data

m/z	Proposed Fragment
169	[M] ⁺ (Molecular Ion)
139	[M - NO] ⁺
123	[M - NO ₂] ⁺
111	[M - NO - CO] ⁺
95	[M - NO ₂ - CO] ⁺

Note: The molecular weight of **5-Methoxy-2-nitrophenol** is 169.13 g/mol .^[2]^[3] The fragmentation pattern is consistent with that of aromatic nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **5-Methoxy-2-nitrophenol** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - A standard one-pulse sequence is used.
 - Data is acquired over a spectral width of 0-12 ppm.
 - A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR:
 - A proton-decoupled pulse sequence is used.
 - Data is acquired over a spectral width of 0-200 ppm.
 - A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

- The raw data (Free Induction Decay) is Fourier transformed.

- The resulting spectrum is phase-corrected and the baseline is corrected.
- The spectrum is calibrated using the TMS signal at 0 ppm.
- Peak integration and multiplicity analysis are performed for the ^1H NMR spectrum.
- Chemical shifts are reported in parts per million (ppm).

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation:

- A small amount of the solid **5-Methoxy-2-nitrophenol** sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is brought into firm contact with the crystal.
- The sample spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Peak positions are identified and reported in wavenumbers (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **5-Methoxy-2-nitrophenol** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Data Acquisition:

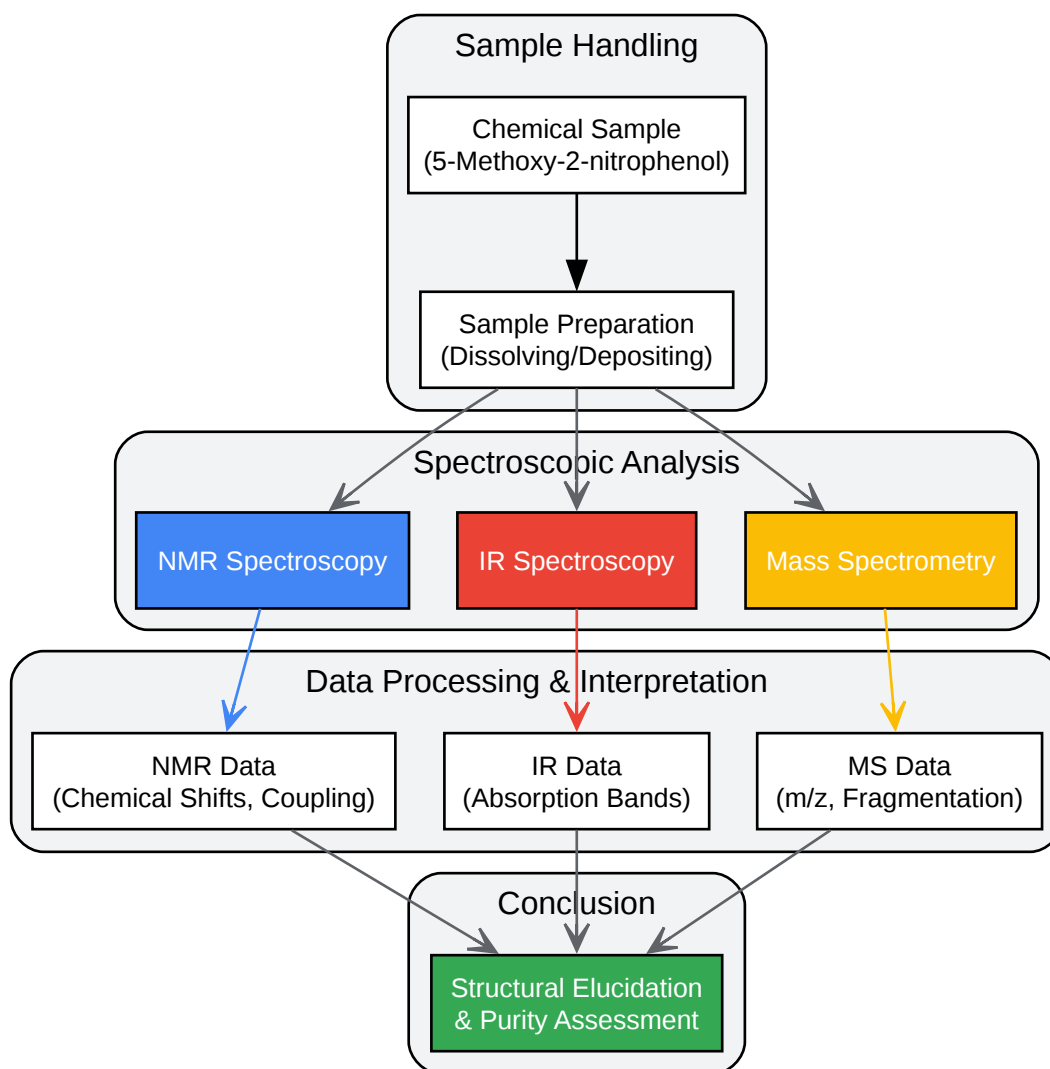
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated at a temperature that ensures vaporization without thermal decomposition.
 - Column: A capillary column suitable for the separation of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
 - Oven Program: The temperature is ramped to allow for the separation of the analyte from any impurities.
- Mass Spectrometer (MS):
 - Ionization: Electron Impact (EI) at 70 eV.
 - Analyzer: A quadrupole or ion trap mass analyzer.
 - Detector: An electron multiplier.
 - Data is acquired over a mass range of m/z 40-400.

Data Processing:

- The total ion chromatogram (TIC) is used to identify the retention time of the compound.
- The mass spectrum corresponding to the GC peak of **5-Methoxy-2-nitrophenol** is extracted.
- The mass-to-charge ratios (m/z) and relative abundances of the molecular ion and major fragment ions are determined.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **5-Methoxy-2-nitrophenol**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. 5-Methoxy-2-nitrophenol | C₇H₇NO₄ | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 5-Methoxy-2-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105146#spectral-data-for-5-methoxy-2-nitrophenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com